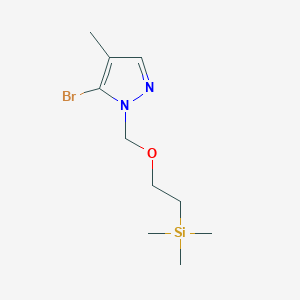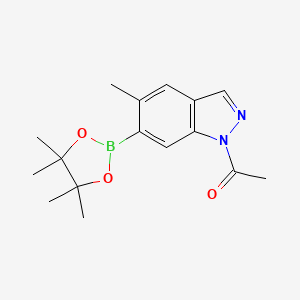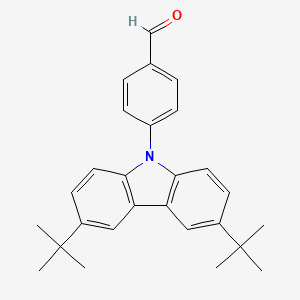
2-(Trifluoromethyl)biphenyl-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 and a molecular weight of 266.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
科学研究应用
2-(Trifluoromethyl)biphenyl-3-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
4-(Trifluoromethyl)-2-biphenylcarboxylic acid: Similar but with the trifluoromethyl group in a different position.
Uniqueness: 2-(Trifluoromethyl)biphenyl-3-carboxylic acid is unique due to its specific trifluoromethyl and carboxylic acid functional groups attached to a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
属性
分子式 |
C14H9F3O2 |
|---|---|
分子量 |
266.21 g/mol |
IUPAC 名称 |
3-phenyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(18)19/h1-8H,(H,18,19) |
InChI 键 |
HFMANPWDMFQZEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


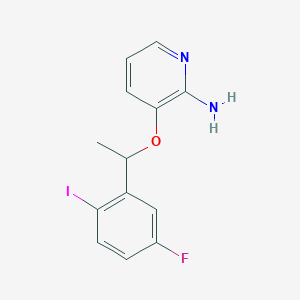
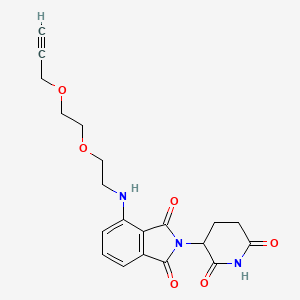
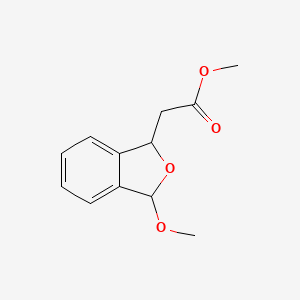
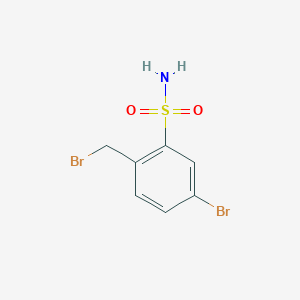


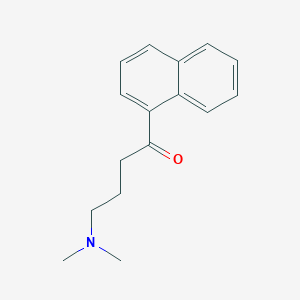
![(S)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13981989.png)
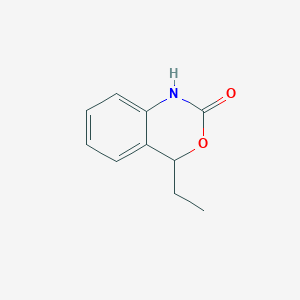
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
